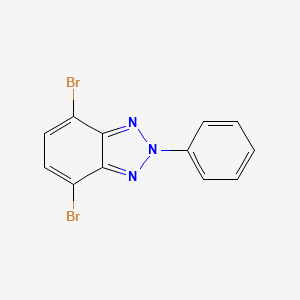
2-Phenyl-4,7-dibromo-2H-benzotriazole
Cat. No. B8314136
M. Wt: 353.01 g/mol
InChI Key: HRDLQVWGBUJWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07714099B2
Procedure details


2-phenyl-2H-benzotriazole (1.10 g, 5.1 mmol) was placed in a 1-neck 250-mL round bottomed flask. HBr/acetic acid (45% w/v, 20 mL) and bromine (0.79 mL, 15.3 mmol) were added. The flask was connected to a condenser and a scrubber. The mixture was heated in an oil bath at 150° C. for 0.5 hr. The solution was cooled to room temperature. Bromine (0.79 mL, 15.3 mmol) was again added to the reaction mixture and it was again heated to 150° C. for 1 hr. This step was repeated three more times. Water (200 mL) and dichloromethane (200 mL) were added to the reaction mixture followed by aqueous sodium hydroxide (1.5 M) solution to neutralize the acid. The organic layer was separated and dried with MgSO4. The solution was filtered and the solvent concentrated using a rotary evaporator. The solid was further dried under high vacuum at 60° C. for 2 hr. Yield: 78%.







Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[N:11]=[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]3=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:16].C(O)(=O)C.[Br:21]Br.[OH-].[Na+]>ClCCl.O>[Br:16][C:15]1[C:9]2[C:10](=[N:11][N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:8]=2)[C:12]([Br:21])=[CH:13][CH:14]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C(=N1)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
0.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was connected to a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was again heated to 150° C. for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was further dried under high vacuum at 60° C. for 2 hr
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C2=NN(N=C21)C2=CC=CC=C2)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
